Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group, a butyl group, and a trimethylsilyl group. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-butylpyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methyl chloroformate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the trimethylsilyl group enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A simpler pyrrolidine derivative without the butyl and trimethylsilyl groups.
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: A compound with a similar pyrrolidine core but different substituents.
Uniqueness
Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in organic synthesis and a useful compound in various scientific research applications.
Properties
CAS No. |
919286-30-9 |
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Molecular Formula |
C13H27NO2Si |
Molecular Weight |
257.44 g/mol |
IUPAC Name |
methyl 2-butyl-2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H27NO2Si/c1-6-7-9-13(17(3,4)5)10-8-11-14(13)12(15)16-2/h6-11H2,1-5H3 |
InChI Key |
JEOKQXLRZWSAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCN1C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
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